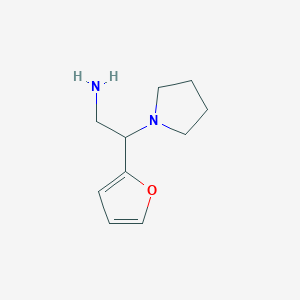

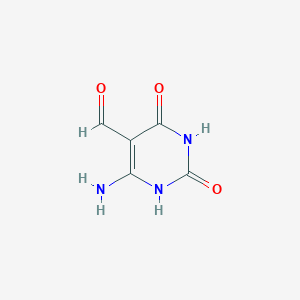

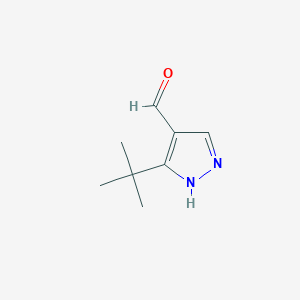

![molecular formula C13H17N3O2S B1274709 4-éthyl-5-[1-(4-méthoxyphénoxy)éthyl]-4H-1,2,4-triazole-3-thiol CAS No. 669737-47-7](/img/structure/B1274709.png)

4-éthyl-5-[1-(4-méthoxyphénoxy)éthyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole derivatives, including 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, are a class of compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided offer insights into the synthesis, structural characterization, and biological activities of various triazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves "click chemistry" approaches, utilizing organic azides and terminal alkynes to efficiently produce 1,2,3-triazoles . Alternative methods include the treatment of ethyl diazoacetate with aryl imines in the presence of a base, leading to fully substituted 1,2,3-triazoles . Another approach involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, yielding 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . These methods demonstrate the versatility in synthesizing triazole derivatives, which could be applied to the synthesis of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using a combination of spectroscopic techniques such as IR, NMR, mass spectrometry, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict molecular geometry and vibrational frequencies, which are found to be in good agreement with experimental data . These analyses are crucial for confirming the structure of synthesized compounds and for understanding their chemical behavior.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including oxidation, alkylation, and cyclization . For instance, the oxidation of a triazole selone by atmospheric oxygen or hydrogen peroxide can yield corresponding diselenides or elimination products . Alkylation reactions can lead to the formation of selenides . These reactions are important for further functionalization of triazole compounds and could be relevant for the modification of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting points, and reactivity, are influenced by their molecular structure. Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), can predict properties like nonlinear optical properties and molecular electrostatic potentials . Experimental studies have shown that triazole derivatives exhibit anti-inflammatory, antibacterial, antifungal, and antioxidant activities . These properties are significant for the potential therapeutic applications of triazole compounds.

Applications De Recherche Scientifique

Recherche pharmaceutique : Agents antiviraux

Ce composé présente des applications potentielles dans le développement de nouveaux médicaments antiviraux. Sa similarité structurelle avec d'autres dérivés du triazole, connus pour leurs propriétés antivirales, suggère qu'il pourrait être efficace contre une variété de virus à ARN et à ADN. Les chercheurs pourraient synthétiser des analogues de ce composé pour améliorer son activité antivirale et sa sélectivité .

Propriétés

IUPAC Name |

4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-16-12(14-15-13(16)19)9(2)18-11-7-5-10(17-3)6-8-11/h5-9H,4H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBPPPJRPZJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390725 |

Source

|

| Record name | 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669737-47-7 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-[1-(4-methoxyphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669737-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

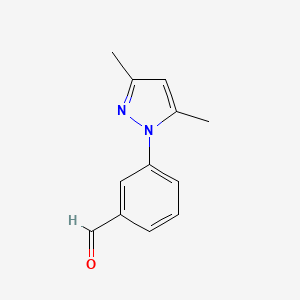

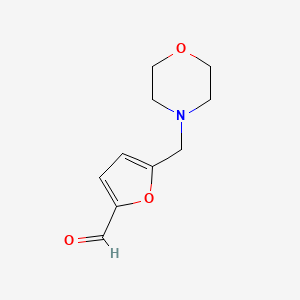

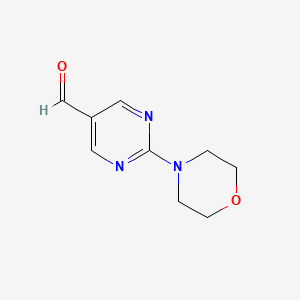

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)